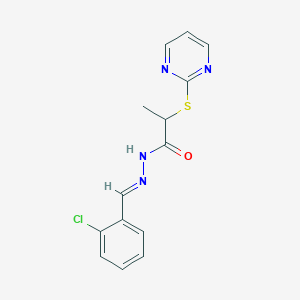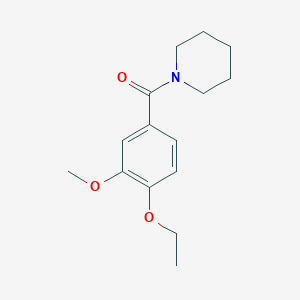
N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide, also known as BDF 8634, is a synthetic compound that has been of great interest in scientific research due to its potential therapeutic benefits. BDF 8634 belongs to the class of benzamide derivatives and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide 8634 exerts its effects through the inhibition of the enzyme, fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are naturally occurring compounds in the body that have anti-inflammatory and analgesic effects. By inhibiting FAAH, N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide 8634 increases the levels of endocannabinoids in the body, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide 8634 has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide 8634 has been shown to have potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide 8634 in lab experiments is its specificity for FAAH inhibition. This allows researchers to study the effects of endocannabinoids in the body without the interference of other enzymes. However, one limitation of using N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide 8634 is its complex synthesis method, which can make it difficult to produce large quantities of the compound.
Future Directions
There are several future directions for the study of N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide 8634. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the study of N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide 8634 in human clinical trials for its potential therapeutic benefits. Additionally, the development of more specific FAAH inhibitors could lead to the development of new treatments for a variety of diseases.
In conclusion, N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide 8634 is a synthetic compound that has been extensively studied for its potential therapeutic benefits. Its inhibition of FAAH leads to increased levels of endocannabinoids in the body, resulting in its anti-inflammatory, analgesic, and neuroprotective effects. While its complex synthesis method is a limitation, there are several future directions for the study of N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide 8634 that could lead to the development of new treatments for a variety of diseases.
Synthesis Methods
N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide 8634 can be synthesized using a multistep process that involves the reaction of 4-bromo-2,6-dimethylphenylamine with 4-fluorobenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis of N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide 8634 is a complex process that requires skilled chemists and specialized equipment.
Scientific Research Applications
N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide 8634 has been extensively studied for its potential therapeutic benefits. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide 8634 has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide 8634 has been shown to have potential as an anticancer agent.
properties
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO/c1-9-7-12(16)8-10(2)14(9)18-15(19)11-3-5-13(17)6-4-11/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJKRJOCOYKKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC=C(C=C2)F)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5847501.png)

![3-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B5847503.png)
![methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B5847508.png)
![3-amino-7,7-dimethyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-e]pyridine-2-carboxylic acid](/img/structure/B5847520.png)


![3-methyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5847546.png)


